An In-depth Technical Guide to 3-tert-Butoxy-3-oxopropanoic Acid: Properties, Synthesis, and Applications in Modern Organic Chemistry
An In-depth Technical Guide to 3-tert-Butoxy-3-oxopropanoic Acid: Properties, Synthesis, and Applications in Modern Organic Chemistry
Abstract
This technical guide provides a comprehensive overview of 3-tert-Butoxy-3-oxopropanoic acid, a versatile C3 building block in organic synthesis. Also known as mono-tert-butyl malonate, this reagent offers a unique combination of a reactive methylene group and a sterically hindered tert-butyl ester, enabling selective transformations crucial for pharmaceutical and fine chemical manufacturing. This document delves into its chemical and physical properties, details robust synthetic protocols, and explores its key applications, with a focus on C-C bond formation and its role in the synthesis of complex molecules like the anaplastic lymphoma kinase (ALK) inhibitor, alectinib. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Introduction: The Strategic Advantage of a Hindered Malonate
3-tert-Butoxy-3-oxopropanoic acid, with the CAS number 40052-13-9, has emerged as a cornerstone reagent in contemporary organic synthesis.[1] Its structure, featuring a carboxylic acid and a tert-butyl ester flanking a methylene group, provides a strategic advantage in multistep synthetic sequences. The acidic protons of the central methylene group allow for facile enolate formation and subsequent alkylation or condensation reactions, while the bulky tert-butyl group offers orthogonal protection, removable under specific acidic conditions without affecting other sensitive functionalities.[2] This unique reactivity profile makes it an invaluable tool for the controlled elaboration of molecular complexity, particularly in the synthesis of pharmacologically active compounds and advanced materials.[1][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a reagent is paramount for its effective use in the laboratory.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₄ | [4] |
| Molecular Weight | 160.17 g/mol | [4] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Melting Point | 19-20 °C (lit.) | [5] |
| Boiling Point | 90 °C at 2 mmHg (lit.) | [5] |
| Density | 1.04 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n²⁰/D) | 1.426 (lit.) | [5] |
| Solubility | Soluble in ethanol | [5] |
Spectroscopic Data
The structural integrity of 3-tert-Butoxy-3-oxopropanoic acid can be confirmed by various spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 10.51 (br s, 1H, COOH), 3.35 (s, 2H, CH₂), 1.42 (s, 9H, C(CH₃)₃).[4]
-
¹³C NMR (100 MHz, CDCl₃): δ 171.8 (COOH), 166.3 (COO-tBu), 81.9 (C(CH₃)₃), 42.1 (CH₂), 27.9 (C(CH₃)₃).[4]
-
Mass Spectrometry (HR-FAB MS): m/z [M+H]⁺ calculated for C₇H₁₃O₄: 161.0814, found 161.0809.[4]
Synthesis of 3-tert-Butoxy-3-oxopropanoic Acid: Verified Protocols
Two primary, reliable methods for the synthesis of mono-tert-butyl malonate are prevalent in the literature, each with its own advantages.
From Meldrum's Acid: A High-Yielding Approach
This method involves the alcoholysis of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) with tert-butyl alcohol. It is often favored for its high yield and clean reaction profile.[4]
Caption: Synthesis of 3-tert-Butoxy-3-oxopropanoic acid from Meldrum's Acid.
Experimental Protocol:
-
To a 200 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 5.0 g, 34.7 mmol).[4]
-
Add tert-butyl alcohol (40 mL).[4]
-
Heat the reaction mixture to reflux and stir for 6 hours.[4]
-
After cooling to room temperature, concentrate the reaction mixture in vacuo to afford the desired product as a colorless oil (5.56 g, 100% yield).[4]
From Malonic Acid: A Cost-Effective Alternative
Direct esterification of malonic acid with tert-butanol provides another viable route. This method can be more cost-effective but may require more rigorous purification to remove di-ester byproducts.[6]
Caption: Synthesis of 3-tert-Butoxy-3-oxopropanoic acid from Malonic Acid.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve malonic acid and tert-butanol in acetonitrile.
-
Add a condensing agent such as dicyclohexylcarbodiimide (DCC).[6]
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Filter the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the crude product by column chromatography to isolate the mono-ester.
Key Chemical Transformations and Mechanistic Insights
The synthetic utility of 3-tert-Butoxy-3-oxopropanoic acid lies in its ability to undergo a variety of chemical transformations with high selectivity.
Alkylation: Building Carbon Frameworks
The active methylene protons of mono-tert-butyl malonate are readily abstracted by a suitable base to form a nucleophilic enolate, which can then be alkylated with a range of electrophiles, such as alkyl halides. This reaction is a cornerstone of the malonic ester synthesis for the preparation of substituted carboxylic acids.
Caption: Generalized Alkylation Workflow.
Experimental Protocol for Benzylation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-tert-Butoxy-3-oxopropanoic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base, such as potassium tert-butoxide (1.1 eq), portion-wise and stir for 30 minutes to ensure complete enolate formation.[7]
-
Slowly add benzyl bromide (1.2 eq) dropwise to the reaction mixture.[7]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.[7]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[7]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like potassium tert-butoxide ensures complete deprotonation without competing ester saponification. Anhydrous conditions are crucial to prevent quenching of the enolate. Dropwise addition of the alkylating agent at low temperature helps to control the exotherm and minimize side reactions such as dialkylation.[8]
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for the formation of C=C bonds. 3-tert-Butoxy-3-oxopropanoic acid can react with aldehydes and ketones in the presence of a weak base to yield α,β-unsaturated products.[9]
Caption: Generalized Knoevenagel Condensation Workflow.
Experimental Protocol for Condensation with Benzaldehyde:
-
In a round-bottom flask, dissolve 3-tert-Butoxy-3-oxopropanoic acid (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a weak base, for example, piperidine or ammonium acetate.[2][8]
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.
-
Upon completion, the product may precipitate. If not, the solvent is removed under reduced pressure.
-
The residue is then taken up in an organic solvent and washed with water to remove the catalyst.
-
The organic layer is dried and concentrated to give the crude product, which can be purified by crystallization or column chromatography.
Decarboxylation: Accessing Substituted Carboxylic Acids
A key feature of the malonic ester synthesis is the final decarboxylation step. The alkylated mono-tert-butyl malonate derivatives can be hydrolyzed and subsequently decarboxylated upon heating to yield a substituted carboxylic acid. The tert-butyl ester can be selectively cleaved under acidic conditions, followed by thermal decarboxylation of the resulting malonic acid derivative.[2][10]
Experimental Protocol:
-
Dissolve the alkylated 3-tert-butoxy-3-oxopropanoic acid derivative in a suitable solvent like dichloromethane.
-
Add trifluoroacetic acid (TFA) and stir at room temperature until the tert-butyl group is cleaved, as monitored by TLC.[2]
-
Remove the solvent and excess TFA in vacuo.
-
The resulting substituted malonic acid is then heated, often without solvent, at an elevated temperature (e.g., >150 °C) to induce decarboxylation, affording the final carboxylic acid product.[11]
Applications in Drug Discovery and Development
The unique reactivity of 3-tert-Butoxy-3-oxopropanoic acid makes it a valuable intermediate in the synthesis of numerous pharmaceutical agents.
Synthesis of Alectinib
Alectinib is a potent second-generation ALK inhibitor used for the treatment of non-small cell lung cancer.[4][12] 3-tert-Butoxy-3-oxopropanoic acid serves as a key building block in the construction of the carbazole core of alectinib.[3][4]
Caption: Role of 3-tert-Butoxy-3-oxopropanoic acid in Alectinib Synthesis.
In one of the synthetic routes to alectinib, 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid is reacted with 3-tert-Butoxy-3-oxopropanoic acid in the presence of magnesium chloride and triethylamine to form a key β-keto ester intermediate.[3] This intermediate then undergoes further transformations to construct the final drug molecule.
As an Aminoacylase Inhibitor
3-tert-Butoxy-3-oxopropanoic acid and its derivatives have been reported to act as inhibitors of aminoacylases.[5][13] Malonate itself is a classic example of a competitive inhibitor of succinate dehydrogenase, an enzyme of the citric acid cycle.[13] The structural similarity of malonate to the enzyme's natural substrate, succinate, allows it to bind to the active site but not undergo a reaction, thereby blocking the enzyme's function. This principle of competitive inhibition by malonic acid derivatives has been explored in the design of inhibitors for other enzymes, including metalloproteinases.[12][14]
Safety and Handling
3-tert-Butoxy-3-oxopropanoic acid is classified as a toxic and corrosive substance. It is fatal if inhaled and causes severe skin burns and eye damage. Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
Conclusion
3-tert-Butoxy-3-oxopropanoic acid is a powerful and versatile reagent in modern organic synthesis. Its unique structural features allow for a wide range of selective transformations, making it an indispensable tool for the construction of complex molecular architectures, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, will enable researchers and drug development professionals to effectively harness its synthetic potential in their endeavors.
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Frontiers in Chemistry. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Retrieved January 9, 2026, from [Link]
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